OPB-31121
Description
Contextualization of Signal Transducer and Activator of Transcription 3 (STAT3) in Oncogenesis Research
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a pivotal role in normal cellular processes, including cell proliferation, survival, and differentiation. nih.govbohrium.com In the context of oncogenesis, STAT3 has been identified as a critical oncogenic protein. nih.gov A wide variety of stimuli, such as growth factors and inflammatory cytokines, can activate STAT3. nih.gov Upon activation through phosphorylation, STAT3 molecules form dimers, translocate to the nucleus, and bind to DNA, thereby regulating the expression of genes crucial for tumorigenesis. nih.govaacrjournals.org
In many human cancers, STAT3 is found to be constitutively or persistently activated, a state not typically observed in normal cells. nih.govnih.gov This aberrant, continuous activation contributes to multiple hallmarks of cancer, including sustained proliferation, resistance to cell death (apoptosis), invasion, angiogenesis (the formation of new blood vessels), and metastasis. nih.gov The persistent activation of STAT3 is associated with various malignancies, including breast cancer, prostate cancer, multiple myeloma, and head and neck cancers. aacrjournals.org The central role of STAT3 in promoting and sustaining the cancerous state has made it an attractive and compelling target for the development of novel anticancer drugs. nih.govnih.gov
Rationale for Investigating Small Molecule Inhibitors as Therapeutic Modalities
The investigation of small molecule inhibitors represents a cornerstone of modern targeted cancer therapy. beatcancer.euoatext.com Unlike traditional chemotherapies that indiscriminately target rapidly dividing cells, small molecule inhibitors are designed to interact with specific molecular targets, such as proteins and enzymes, that are involved in the growth and survival of cancer cells. beatcancer.euoatext.com This targeted approach offers the potential for higher precision and reduced impact on healthy cells. assaygenie.com
Several key advantages underpin the rationale for developing small molecule inhibitors:
Target Specificity: These compounds can be engineered to bind to specific sites on a target protein, such as the ATP-binding pocket of a kinase, thereby blocking its function and disrupting the signaling pathways that drive cancer progression. mdpi.comnih.gov
Cell Permeability: Due to their low molecular weight, these inhibitors can typically penetrate cell membranes to reach intracellular targets that are inaccessible to larger therapeutic molecules like monoclonal antibodies. oatext.comassaygenie.com
Oral Bioavailability: Many small molecule inhibitors can be administered orally, which is more convenient for patients and allows for continuous dosing regimens. oatext.comassaygenie.com
This therapeutic strategy has revolutionized the treatment of various cancers by providing a means to directly interfere with the specific molecular aberrations driving the disease. beatcancer.eu
Historical Perspectives and Preclinical Development of OPB-31121 as a Research Compound
This compound emerged from a compound library of antifibrotic agents developed by Otsuka Pharmaceutical. nih.govresearchgate.net It was identified as a novel, low-molecular-weight compound with potential as a STAT3 inhibitor. cancer.govnih.gov Preclinical research established that this compound inhibits the phosphorylation of STAT3, a critical step in its activation pathway. cancer.gov This inhibition prevents STAT3 from binding to DNA, thereby blocking the transcription of its target genes and potentially halting tumor cell proliferation. cancer.gov
Extensive preclinical studies demonstrated the compound's anticancer activity in a variety of cancer models. nih.gov In studies using gastric cancer cells, this compound was shown to decrease cell proliferation, induce apoptosis, and inhibit the expression of anti-apoptotic proteins. nih.gov It also showed potent growth-inhibitory effects against a wide range of hematopoietic malignancy cell lines, including those from myeloma and acute myeloid leukemia (AML). ashpublications.org Furthermore, research indicated that this compound could work synergistically with conventional chemotherapy agents like 5-fluorouracil (B62378) and cisplatin (B142131) in gastric cancer models. nih.gov
Mechanistic studies revealed that this compound binds with high affinity to the SH2 domain of the STAT3 protein. nih.govnih.gov This binding interaction is crucial for its inhibitory effect. nih.gov Interestingly, the binding site of this compound on the SH2 domain does not appear to overlap with those of other known STAT3 inhibitors, suggesting a unique mode of interaction. nih.govnih.gov The promising results from these preclinical evaluations provided the foundation for its progression into clinical trials for patients with advanced solid tumors. nih.govnih.gov
Overview of STAT3 and STAT5 as Molecular Targets in Disease Pathogenesis
Both STAT3 and STAT5 are members of the Signal Transducer and Activator of Transcription family of proteins. frontiersin.org While they are distinct proteins, they share structural similarities and are both implicated as crucial mediators in cancer development and progression. frontiersin.orgnih.gov Hyperactivation of both STAT3 and STAT5 is a common feature in various hematopoietic and solid malignancies, including leukemia, melanoma, and prostate cancer. nih.gov
Persistent activation of STAT3 and STAT5 can be driven by various upstream oncogenic signals, such as hyperactive tyrosine kinases. nih.gov Once activated, they promote the transcription of genes that are critical for:
Cell Survival and Proliferation: By upregulating anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and cell cycle regulators (e.g., c-Myc, Cyclin D1). nih.gov
Angiogenesis: By promoting the expression of factors like vascular endothelial growth factor (VEGF). nih.gov
Immune Evasion: By contributing to an immunosuppressive tumor microenvironment. nih.govmdpi.comtvarditherapeutics.com
Research has shown that this compound can strongly inhibit the phosphorylation of both STAT3 and STAT5. abmole.com The dual targeting of these critical oncogenic pathways underscores the therapeutic potential of such inhibitors, as many cancers rely on the persistent signaling of one or both of these transcription factors for their growth and survival. nih.gov Therefore, inhibiting both STAT3 and STAT5 is considered an attractive strategy to overcome cancer's adaptability and potential resistance mechanisms. nih.gov
Research Findings on this compound
Preclinical Activity of this compound in Hematopoietic Cancer Cell Lines
This compound demonstrated significant growth inhibitory effects across a wide array of hematopoietic malignant cell lines. In a study involving 35 such cell lines, a potent inhibitory concentration (IC50) was observed in a majority of them.
| IC50 Concentration Range | Percentage of Cell Lines | Number of Cell Lines |
|---|---|---|
| ≤ 10 nM | 57% | 20 |
| > 100 nM | 23% | 8 |
Data sourced from a study on 35 hematopoietic cell lines. abmole.com
Properties
Appearance |
Solid powder |
|---|---|
Purity |
> 98% |
Synonyms |
OPB31121; OPB-31121; OPB 31121; ; NONE |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Engagement of Opb 31121
Elucidation of Direct STAT3 and STAT5 Inhibition
OPB-31121 has been shown to directly inhibit the phosphorylation of both STAT3 and STAT5. This inhibition is a crucial aspect of its mechanism, as constitutively activated STAT3 and STAT5 are frequently observed in numerous cancers and are associated with poor prognosis and treatment resistance spandidos-publications.comtvarditherapeutics.com. Studies have demonstrated that this compound strongly inhibits STAT3 and STAT5 phosphorylation, leading to significant anti-proliferative effects in human leukemia cells spandidos-publications.com. Its ability to modulate STAT3 is considered a key molecular action mechanism contributing to its antitumor effects nih.gov. While this compound directly impacts STAT3 and STAT5 phosphorylation, some reports suggest it may also downregulate JAK2 and gp130 expression and disrupt JAK2 phosphorylation, hinting at potential upstream inhibitory functions, although the exact extent of direct vs. indirect blockage remains an area of ongoing investigation for some OPB compounds scientificarchives.com. Notably, this compound has been reported to inhibit STAT3 phosphorylation without affecting JAK kinase activity, distinguishing it from some other inhibitors spandidos-publications.comresearchgate.net.
Characterization of Molecular Interactions with the STAT3 Src Homology 2 (SH2) Domain
This compound exerts its inhibitory effects by interacting with the Src Homology 2 (SH2) domain of STAT3 core.ac.ukmdpi.comresearchgate.netnih.govsigmaaldrich.com. The SH2 domain is a critical module within the STAT3 protein, essential for its binding to phosphorylated receptors and for the homo-dimerization of STAT monomers, which is necessary for DNA binding and gene expression acs.orgnih.govspandidos-publications.com. Computational and experimental approaches have consistently demonstrated a high-affinity binding of this compound to the STAT3 SH2 domain core.ac.ukresearchgate.netnih.govsigmaaldrich.commdpi.comrsc.org.
Identification and Mapping of a Unique Binding Site within the SH2 Domain
A distinctive feature of this compound's interaction with STAT3 is its binding to a unique pocket within the SH2 domain core.ac.ukresearchgate.netnih.govsigmaaldrich.comacs.orgmdpi.com. In silico analyses have identified that this compound occupies a distinct binding pocket compared to other tested small molecule inhibitors core.ac.uk. This unique site includes a third, hydrophobic sub-pocket within the SH2 domain, and this compound interacts with a consistently larger number of residues in this domain core.ac.uk. Computational predictions, validated by in vitro binding assays, competition experiments, and site-directed mutagenesis, confirm that this compound binds to residues such as S636 and V637, without overlapping with the binding sites of other STAT3 inhibitors core.ac.ukresearchgate.netnih.govmdpi.com.
Comparative Analysis of Binding Modes with Other STAT3 Inhibitors
The binding mode of this compound to the STAT3 SH2 domain is notably different from that of other known STAT3 inhibitors core.ac.ukresearchgate.netnih.govacs.orgmdpi.com. While many STAT3 inhibitors attempt to compete with phosphorylated tyrosine 705 (p-Y705) at its known binding site, this compound targets an allosteric site within the SH2 domain, distinct from the p-Y705 binding pocket acs.org. Isothermal titration calorimetry (ITC) experiments have shown that this compound binds to the recombinant GST-tagged STAT3 SH2 domain with a remarkably high affinity, yielding an experimental dissociation constant (Kd) of 10 nM core.ac.ukresearchgate.netnih.govsigmaaldrich.commdpi.comrsc.org. This affinity is significantly higher, by 2-3 orders of magnitude, compared to other STAT3 inhibitors like S3I-201, which exhibited a Kd of 8 µM core.ac.uk. This higher binding affinity is believed to contribute to this compound's greater potency in cellular assays core.ac.uknih.gov.
The following table summarizes the binding affinities of this compound and other STAT3 inhibitors to the STAT3 SH2 domain:
| Compound | Binding Affinity (Kd) | Reference |
| This compound | 10 nM | core.ac.ukresearchgate.netnih.govsigmaaldrich.commdpi.comrsc.org |
| S3I-201 | 8 µM | core.ac.uk |
| Other STAT3i | Micromolar range | core.ac.uk |
Downstream Signaling Pathway Modulation
This compound's interaction with the STAT3 SH2 domain leads to significant modulation of downstream signaling pathways, impacting crucial cellular processes.
Inhibition of STAT3 Phosphorylation at Tyrosine 705 (Y705) and Serine 727 (S727)
This compound effectively inhibits the phosphorylation of STAT3 at both Tyrosine 705 (Y705) and Serine 727 (S727) spandidos-publications.commdpi.comresearchgate.netnih.govsnu.ac.kroncotarget.com. Phosphorylation at Y705 is critical for STAT3 dimerization and nuclear translocation, while phosphorylation at S727 can modulate STAT3's transcriptional activity and its localization in mitochondria core.ac.uknih.govscielo.br. This compound has been shown to reduce both pY705 and pS727 at low doses and within a few hours of incubation, irrespective of the pre-existing phosphorylation status of STAT3 core.ac.uk. This dual inhibition is considered advantageous, as blocking both phosphorylation sites can disrupt both the nuclear and mitochondrial functions of STAT3 mdpi.com.
Impact on STAT3 DNA Binding Activity
Preclinical studies have demonstrated that this compound inhibits STAT3 DNA binding activity nih.govresearchgate.netmdpi.com. By binding to the SH2 domain, this compound disrupts the dimerization of STAT3, which is a prerequisite for its nuclear translocation and subsequent binding to specific DNA sequences in the promoters of target genes spandidos-publications.compatsnap.com. This disruption of DNA binding leads to a decrease in the expression of oncogenic genes that are typically regulated by activated STAT3 mdpi.commdpi.com.
Alteration of STAT3-Regulated Gene Expression (e.g., antiapoptotic proteins, cell cycle regulators)
The constitutive activation of STAT3 in cancer cells leads to its continuous presence in the cell nucleus, resulting in gene expression dysregulation mdpi.com. Elevated levels of phosphorylated STAT3 (pSTAT3) are known to promote the increased expression of genes encoding anti-apoptotic proteins, cell cycle regulators, and angiogenic factors, which are critical for the development and progression of cancer mdpi.comresearchgate.netmdpi.com. STAT3 plays a crucial role in regulating genes involved in cell survival (e.g., survivin, c-Myc, and Bcl-2), proliferation, angiogenesis (e.g., vascular endothelial growth factor), and metastasis mdpi.comscientificarchives.comnih.govresearchgate.nettvarditherapeutics.comd-nb.info. Furthermore, STAT3 can downregulate genes encoding cell cycle checkpoint proteins such as p21, p27, and p53, thereby contributing to uncontrolled cell growth nih.gov.
This compound effectively counteracts these oncogenic effects by inhibiting the expression of antiapoptotic proteins nih.govsnu.ac.krnih.gov. Detailed research findings indicate that this compound decreases the expression of key antiapoptotic proteins, including Mcl-1, survivin, and Bcl-2, in a dose- and time-dependent manner snu.ac.krnih.govmdpi.com. This suppression of antiapoptotic protein expression is a significant mechanism by which this compound induces apoptosis in cancer cells snu.ac.kr. By inhibiting STAT3, this compound is expected to modulate the expression of cell cycle regulators, potentially restoring the function of tumor suppressor genes that are otherwise downregulated by hyperactive STAT3.
Investigation of Specificity Regarding Upstream Kinase and Receptor Activity
A distinctive characteristic of this compound is its reported specificity, demonstrating a lack of appreciable effect on the activity of various upstream kinases and receptors that are well-known targets in cancer therapy koreamed.orgnih.gov. This specificity suggests that this compound primarily exerts its effects by directly targeting STAT3, rather than interfering with its upstream activators.
Lack of Appreciable Effect on Janus Kinase (JAK) Family Kinases (e.g., JAK2)
Multiple studies have indicated that this compound functions as a STAT3 inhibitor without directly inhibiting Janus Kinase (JAK) family kinases ashpublications.orgprobechem.commdpi.comresearchgate.net. For instance, in cells with constitutively active JAK2 mutations, this compound has been shown to inhibit STAT3 phosphorylation without affecting JAK2 phosphorylation ashpublications.org. Furthermore, in vitro studies have demonstrated that this compound can inhibit STAT3 phosphorylation by JAK2 even when JAK2 autophosphorylation remains constant ashpublications.org. This suggests a direct inhibitory action on STAT3 itself, rather than on the upstream JAK kinases.
However, it is important to note that some research has presented conflicting findings, reporting that this compound can downregulate the expression of JAK2 protein and inhibit JAK2 phosphorylation in certain cellular contexts, such as gastric cancer cells nih.govsnu.ac.krscientificarchives.com. Despite these conflicting reports, a significant body of evidence supports this compound's mechanism as a direct STAT3 inhibitor, largely independent of upstream JAK kinase inhibition ashpublications.orgprobechem.commdpi.comresearchgate.netnih.gov.
Non-inhibition of Receptor Tyrosine Kinases (RTKs) (e.g., EGFR, gp130)
Consistent with its reported specificity, this compound has generally shown no appreciable inhibitory effect on the activity of various receptor tyrosine kinases (RTKs) koreamed.orgnih.gov. This includes RTKs such as Epidermal Growth Factor Receptor (EGFR) and glycoprotein (B1211001) 130 (gp130), which are often involved in activating the STAT3 pathway mdpi.commdpi.comnih.govresearchgate.net. The compound's mechanism is distinct from strategies that indirectly block STAT3 activation by targeting upstream receptor-associated or non-receptor tyrosine kinases mdpi.com.
Similar to the observations with JAK kinases, some studies have reported that this compound can lead to the downregulation of gp130 expression nih.govsnu.ac.krscientificarchives.com. Nevertheless, the prevailing evidence emphasizes this compound's role as a direct STAT3 inhibitor, rather than an inhibitor of upstream RTKs like EGFR or gp130 koreamed.orgmdpi.comnih.gov. This direct targeting of STAT3 phosphorylation, without broad inhibition of upstream kinases or receptors, contributes to its unique profile as a therapeutic agent.
Preclinical Efficacy and Mechanistic Studies in Disease Models
In Vitro Cellular Investigations
OPB-31121 functions as a novel and potent inhibitor of STAT3, demonstrating high affinity binding to the SH2 domain of STAT3 with an experimental Kd of 10 nM core.ac.ukresearchgate.netprobechem.comnih.gov. This binding is crucial for its inhibitory effects on STAT3 and STAT5 phosphorylation without directly inhibiting upstream kinases probechem.comnih.govnih.govniph.go.jpashpublications.orgashpublications.orgresearchgate.net.
This compound exhibits significant growth inhibitory and antiproliferative effects across a spectrum of cancer cell lines, indicating its broad potential as an anticancer agent.
In gastric cancer cell models, this compound has demonstrated potent growth inhibition nih.govsnu.ac.kroregonstate.edunih.gov. It effectively inhibits the constitutively activated and interleukin-6 (IL-6)-induced JAK/STAT signaling pathway, which is a key mechanism leading to reduced cell proliferation snu.ac.krnih.gov. Furthermore, research has shown synergistic activity when this compound is combined with conventional chemotherapeutic agents such as 5-fluorouracil (B62378) (5-FU) or cisplatin (B142131) in gastric cancer cells nih.govsnu.ac.kroregonstate.edunih.gov.
Detailed findings on the half-maximal inhibitory concentration (IC50) values for this compound in specific gastric cancer cell lines are presented below:
| Gastric Cancer Cell Line | IC50 (nmol/L) | Reference |
| SNU-484 | 5.61 | snu.ac.kr |
| SNU-1 | 14.6 | snu.ac.kr |
For other gastric cancer cell lines tested, IC50 values were not achieved even at the highest concentration of 100 nmol/L snu.ac.kr.
This compound has shown strong growth inhibitory effects on a wide range of hematopoietic malignant cells by inhibiting STAT3 and STAT5 phosphorylation nih.govnih.govniph.go.jpashpublications.orgashpublications.orgresearchgate.netmdpi.com. A significant proportion of these cell lines, specifically 57% of 35 tested hematopoietic cell lines, exhibited an IC50 of ≤10 nM, while 23% had an IC50 >100 nM nih.govniph.go.jpresearchgate.net. The compound is particularly effective against multiple myeloma, Burkitt lymphoma, and leukemia cell lines harboring oncokinases such as BCR-ABL, FLT3/ITD, and JAK2 V617F, whose oncogenic activities are dependent on STAT3/5 nih.govnih.govniph.go.jpashpublications.orgashpublications.orgmdpi.commdpi.com. Notably, this compound demonstrated minimal growth inhibitory effects on normal hematopoietic cells and did not significantly affect the colony formation of human cord blood cells at concentrations up to 100 nM ashpublications.orgashpublications.orgmdpi.com.
In prostate cancer cell models, this compound proved to be a potent inhibitor of both proliferation and clonogenicity in LNCaP (androgen-dependent) and DU145 (castration-resistant) cell lines core.ac.uknih.gov. The antiproliferative effect of this compound was observed to be independent of the pY705 status and was attributed to its ability to effectively and concomitantly block both pY705 and pS727 phosphorylation of STAT3 core.ac.uknih.gov.
The IC50 values for this compound in prostate cancer cell lines are detailed below:
| Prostate Cancer Cell Line | IC50 (nM) | Reference |
| LNCaP | 18 | core.ac.uknih.gov |
| DU145 | 25 | core.ac.uknih.gov |
This compound has been shown to induce apoptosis and loss of cell viability in various cancer cell types. In gastric cancer cells, this compound effectively induces apoptosis and inhibits the expression of antiapoptotic proteins snu.ac.krnih.govmdpi.comspandidos-publications.com. This pro-apoptotic effect is mediated through the disruption of the JAK2/STAT3 signaling pathway snu.ac.krnih.govspandidos-publications.com. The broader mechanism of STAT3 inhibition, which this compound targets, is known to be associated with reduced tumor cell proliferation and the induction of apoptosis, alongside a decrease in the expression of STAT3 target genes such as Bcl-XL and cyclin D1, which are critical for cell survival and proliferation mdpi.com.
Modulation of Cell Cycle Progression and Clonogenicity
This compound demonstrates a notable impact on cell cycle progression and clonogenicity in various cancer cell lines. Research indicates that this compound significantly decreases cell proliferation and induces apoptosis, leading to a sub-G1 accumulation in sensitive cell lines, such as SNU-484 gastric cancer cells snu.ac.krnih.gov. For instance, this compound inhibited the growth of gastric cancer cells in the low nanomolar range, with IC50 values of 5.61 nmol/L in SNU-484 cells and 14.6 nmol/L in SNU-1 cells snu.ac.kr.
Furthermore, this compound has been shown to induce a strong decrease in cell proliferation and clonogenicity in prostate cancer cell lines oncotarget.comcore.ac.uk. Its mechanism involves the inhibition of STAT3 DNA binding researchgate.netmdpi.com. The compound's high affinity for the SH2 domain of STAT3 (Kd = 10 nM) contributes to its efficacy in inhibiting STAT3 phosphorylation and, consequently, cell growth researchgate.netprobechem.com. This inhibition of STAT3 signaling leads to the downregulation of antiapoptotic proteins, thereby promoting apoptosis in cancer cells snu.ac.krnih.gov.
Synergistic Effects with Established Chemotherapeutic Agents (e.g., 5-fluorouracil, cisplatin)
This compound exhibits synergistic effects when combined with established chemotherapeutic agents such as 5-fluorouracil (5-FU) and cisplatin. Studies in gastric cancer cell lines have demonstrated that this compound in combination with 5-FU or cisplatin shows synergistic activity snu.ac.krnih.govsnu.ac.kroregonstate.edu. The synergistic effect is typically evaluated using the Chou–Talalay equation to calculate the combination index (CI), where a CI value less than 1 indicates synergism snu.ac.kr.
For example, in gastric cancer cell lines, this compound demonstrated synergistic activity with both 5-FU and cisplatin, including in cell lines that were initially resistant to this compound alone snu.ac.kr. This synergistic action suggests that this compound can enhance the efficacy of conventional chemotherapy, potentially overcoming resistance mechanisms in various cancer types snu.ac.krresearchgate.netresearchgate.net.
Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents in Gastric Cancer Cell Lines
| Chemotherapeutic Agent | Effect with this compound | Reference |
| 5-fluorouracil (5-FU) | Synergistic activity | snu.ac.krnih.govsnu.ac.kroregonstate.edu |
| Cisplatin | Synergistic activity | snu.ac.krnih.govsnu.ac.kroregonstate.edu |
In Vivo Animal Model Research
This compound has been extensively evaluated in various in vivo animal models, consistently demonstrating significant antitumor effects scientificarchives.comashpublications.orgfishersci.semdpi.comciteab.comontosight.aihznu.edu.cnnih.gov. These studies primarily utilize xenograft models, where human cancer cells are implanted into immunodeficient mice to mimic human tumor growth.
Tumor Growth Suppression in Xenograft Models
This compound has shown robust tumor growth suppression across a wide range of xenograft models, highlighting its potential as an anticancer agent ashpublications.orgfishersci.semdpi.comciteab.comontosight.airesearchgate.net. The compound's ability to inhibit STAT3 phosphorylation is central to its antitumor effects observed in these models researchgate.net.
In gastric cancer xenograft models, this compound has effectively suppressed tumor growth. Specifically, in SCID mice inoculated with SNU-484 gastric cancer cells, oral administration of this compound resulted in decreased cell proliferation and tumor regression snu.ac.krresearchgate.netmdpi.comsnu.ac.kroregonstate.edu. This suppression was associated with the inhibition of STAT3 phosphorylation within the tumors snu.ac.krresearchgate.net.
This compound has demonstrated significant antitumor effects in leukemia xenograft models. It has shown strong growth suppression or even regression of tumors derived from cell lines such as HEL92.1.7, KU812 (Chronic Myeloid Leukemia, CML), and TCCy/sr (Acute Lymphoblastic Leukemia, ALL positive for BCR-ABL with T315I mutation) in NOD/SCID mice ashpublications.orgresearchgate.netnih.gov. Furthermore, this compound induced significant growth suppression of primary human leukemia cells, including those with FLT3/ITD mutations, when transplanted into NOG mice, while showing minimal effect on normal human cord blood cells ashpublications.orgnih.gov.
Table 2: Tumor Growth Suppression in Leukemia Xenograft Models by this compound
| Cell Line / Primary Cells | Tumor Type | Mouse Model | Observed Effect | Reference |
| HEL92.1.7 | Leukemia | SCID mice | Significant tumor growth suppression/regression | ashpublications.orgresearchgate.netnih.gov |
| KU812 | CML | NOD/SCID mice | Significant tumor growth suppression/regression | ashpublications.orgnih.gov |
| TCCy/sr | ALL (BCR-ABL T315I) | NOD/SCID mice | Significant tumor growth suppression/regression | ashpublications.orgnih.gov |
| Primary Human Leukemia (FLT3/ITD) | AML | NOG mice | Significant growth suppression | ashpublications.orgnih.gov |
This compound has also shown efficacy in hepatocellular carcinoma (HCC) xenograft models. Immunodeficient mice transplanted with human HCC cell lines, such as Huh-7 or HepG2 cells, exhibited significantly inhibited tumor growth following oral administration of this compound nih.govresearchgate.netresearchgate.net. These findings underscore the compound's potential in targeting HCC.
Effects on STAT-Addictive Oncokinases in Preclinical Models (e.g., BCR-ABL, FLT3/ITD, JAK2 V617F)
This compound functions as a novel small-molecule inhibitor that specifically targets STAT3 and STAT5 proteins. It achieves this by strongly inhibiting their tyrosine phosphorylation without affecting the activity of upstream kinases, such as JAK2 or Src, or the subsequent nuclear translocation of STAT proteins. wikipedia.orgmdpi.comfishersci.caflybase.orgnih.gov Preclinical investigations have highlighted its potent antitumor activity, particularly in hematologic malignancies characterized by the presence of "STAT-addictive oncokinases" (SAOs). wikipedia.orgmdpi.comfishersci.ca
The compound has demonstrated significant efficacy against leukemias harboring oncogenic mutations like BCR-ABL, FLT3/ITD, and JAK2 V617F, whose oncogenic potential is dependent on STAT3/5 signaling. wikipedia.orgmdpi.comfishersci.caflybase.orgnih.gov Studies across various cell lines have indicated that this compound is notably effective against multiple myeloma, Burkitt lymphoma, and leukemias driven by these specific oncokinases. mdpi.comnih.govguidetopharmacology.org
This compound exhibits a strong growth inhibitory effect across a broad spectrum of hematopoietic malignant cells. In a panel of 35 hematopoietic cell lines, 20 (57%) showed an IC₅₀ value of less than 10 nM. mdpi.comnih.govuni-freiburg.de
| Cell Line Type | Sensitivity (IC₅₀) | Source |
|---|---|---|
| Multiple Myeloma | ≤ 10 nM | mdpi.comnih.govuni-freiburg.de |
| Burkitt Lymphoma | ≤ 10 nM | mdpi.comnih.govuni-freiburg.de |
| Chronic Myeloid Leukemia (CML) | ≤ 10 nM | mdpi.comnih.govuni-freiburg.de |
| Leukemia with BCR-ABL, FLT3/ITD, JAK2 V617F | ≤ 10 nM | mdpi.comnih.govuni-freiburg.de |
In in vivo preclinical models, specifically immunodeficient mouse transplantation systems, this compound demonstrated significant antitumor effects against primary human leukemia cells that harbored these aberrant kinases. mdpi.comflybase.orgguidetopharmacology.org For instance, it induced substantial growth suppression in leukemia cells from BCR-ABL-positive acute lymphoblastic leukemia (ALL), CML-blast crisis (BC), CML-BC with T315I mutation in BCR-ABL, and acute myeloid leukemia (AML) with FLT3/ITD, with tumor cell rates (T/C) ranging from 4% to 58%. uni-freiburg.de This compound also showed the capacity to overcome tyrosine kinase inhibitor (TKI) resistance in FLT3/ITD and BCR-ABL T315I mutants by directly targeting downstream STAT signaling. wikipedia.orguni-freiburg.de
| Leukemia Type | T/C Ratio (%) | Source |
|---|---|---|
| BCR-ABL-positive Acute Lymphoblastic Leukemia (ALL) | 4-58 | uni-freiburg.de |
| Chronic Myeloid Leukemia (CML) - Blast Crisis (BC) | 4-58 | uni-freiburg.de |
| CML-BC with T315I mutation in BCR-ABL | 4-58 | uni-freiburg.de |
| Acute Myeloid Leukemia (AML) with FLT3/ITD | 4-58 | uni-freiburg.de |
Investigation of Efficacy against Chemotherapy-Resistant Quiescent Cells
A notable aspect of this compound's preclinical profile is its observed effectiveness against chemotherapy-resistant quiescent cells. In contrast to conventional chemotherapeutic agents like cytarabine, which can lead to an accumulation of quiescent cells that are relatively resistant to treatment, this compound treatment did not result in such accumulation. uni-freiburg.de This suggests that this compound may be effective in targeting these dormant, drug-resistant cell populations, which are often implicated in disease relapse. uni-freiburg.de
Preclinical Selectivity and Differential Activity Studies
This compound demonstrates a high degree of selectivity in its mechanism of action. It specifically inhibits STAT phosphorylation without inhibiting upstream kinases, a key feature distinguishing it from other kinase inhibitors. mdpi.comfishersci.caflybase.orgnih.gov Molecular and computational modeling studies have elucidated that this compound binds with high affinity to the Src Homology 2 (SH2) domain of STAT3, with a dissociation constant (Kd) of 10 nM. nih.govcenmed.comabcam.com This high affinity was further corroborated by isothermal titration calorimetry experiments, which showed that this compound's Kd for STAT3 is 2-3 orders of magnitude lower than that of other known STAT3 inhibitors. cenmed.comabcam.com The binding site of this compound on the STAT3 SH2 domain is considered unique and does not overlap with the binding sites of other STAT3 inhibitors, contributing to its distinct efficacy profile. cenmed.comabcam.com
Evaluation of Impact on Normal Hematopoietic Stem Cells
A critical aspect of a promising anticancer compound is its differential activity between malignant and normal cells. Preclinical studies have shown that this compound is safe for normal human blood cells and does not induce growth inhibition in these cells. mdpi.comfishersci.cacenmed.comnih.gov Specifically, at a concentration of 100 nM, this compound exerted minimal growth inhibitory effects on normal hematopoietic cells and hardly affected the colony formation of human cord blood cells. uni-freiburg.de Furthermore, in a human leukemia model mouse system, this compound treatment selectively reduced leukemia cells while allowing for the recovery of mouse hematopoietic cells, a stark contrast to cytarabine, which reduced both human leukemia cells and normal mouse hematopoietic cells. mdpi.com This selective toxicity against malignant cells, while sparing normal hematopoietic stem cells, highlights this compound's potential as a targeted therapeutic agent. wikipedia.org
Advanced Research Methodologies and Theoretical Contributions
Computational Chemistry and Structural Biology Approaches
The elucidation of OPB-31121's molecular target and its specific mode of interaction with STAT3 has extensively leveraged a combination of computational and experimental methodologies core.ac.uksigmaaldrich.comresearchgate.netnih.govcornell.edu.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking simulations have been instrumental in predicting the interaction of this compound with STAT3. These simulations revealed that this compound binds to a distinct pocket within the Src Homology 2 (SH2) domain of STAT3 benchchem.comcore.ac.uksigmaaldrich.comresearchgate.netnih.govcornell.eduspandidos-publications.com. A significant finding from these studies was that the identified binding site for this compound is unique and does not overlap with the binding regions of other known STAT3 inhibitors benchchem.comcore.ac.uksigmaaldrich.comresearchgate.netnih.govcornell.eduspandidos-publications.com. This computational approach was specifically employed to examine the potential binding site of this compound in the STAT3 SH2 domain core.ac.uk.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics Simulations (MDS) were applied to further analyze and score the drug-protein affinities subsequent to molecular docking benchchem.comcore.ac.uksigmaaldrich.comresearchgate.netnih.govcornell.eduspandidos-publications.com. MDS confirmed the high-affinity interaction of this compound with the SH2 domain of STAT3 benchchem.comcore.ac.uksigmaaldrich.comresearchgate.netnih.govcornell.eduspandidos-publications.com. Beyond confirming binding, MDS has also been utilized in broader STAT3 studies to refine models derived from docking and to identify residues critical for the stability of the STAT3 dimer nih.govmdpi.com.
Virtual Screening Techniques for Novel Ligand Identification
This compound's discovery originated from a compound library of antifibrotic agents through a screening process aimed at identifying STAT3 inhibitors benchchem.comkoreamed.org. This high-throughput identification process often involves virtual screening or similar computational pre-screening techniques. Indeed, this compound has been explicitly identified as one of the non-peptide inhibitors discovered through structure-based high-throughput virtual screening targeting the STAT3 SH2 domain researchgate.net. Furthermore, it is recognized that this compound was discovered using either experimental screening strategies or virtual screening approaches mdpi.complos.org.
Identification of Critical Binding Residues and Site-Directed Mutagenesis Strategies
Detailed per-residue deconvolution analysis of the free energy of binding was performed to pinpoint the specific amino acid residues predominantly involved in this compound's interaction with STAT3 core.ac.uk. This analysis identified two primary interaction regions: Region 1, encompassing residues from Q635 to E638, and Region 2, including residues from T714 to T717 benchchem.comcore.ac.uk. Additional residues such as W623, K626, I659, and V667 were also found to contribute significantly to the stabilizing interactions core.ac.uk.
The computational predictions regarding these critical binding residues were rigorously validated through site-directed mutagenesis experiments within the this compound binding pocket benchchem.comcore.ac.uksigmaaldrich.comresearchgate.netnih.govcornell.edu. Specifically, in silico alanine (B10760859) scanning mutagenesis was employed to assess the role of residues S636 and V637 core.ac.uk. Subsequent experimental mutagenesis, for instance, of S636A and V637A within the SH2 domain, resulted in the abolition of this compound binding, thereby confirming the accuracy of the computational predictions benchchem.comnih.govmdpi.com. Notably, these specific mutations abrogated the binding of this compound but did not affect the binding of other STAT3 inhibitors like S3I.201, further confirming the distinct and specific nature of this compound's binding site nih.govmdpi.com.
Free Energy Calculations in Understanding Binding Affinity
Free energy calculations played a crucial role in understanding the thermodynamic basis of this compound's high binding affinity for STAT3. The free energy of binding (ΔGbind) was quantitatively determined through in silico analyses core.ac.uk. A per-residue deconvolution analysis of the free energy of binding was performed to dissect the contributions of individual residues to this compound's remarkable affinity core.ac.uk. These calculations provided essential insights into the residues most critical for the binding of this compound to the SH2 domain of STAT3 nih.govmdpi.com. In broader structural biology studies of STAT3, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, a form of free energy calculation, have been utilized to identify residues important for STAT3 dimer stability nih.govmdpi.com.
Biophysical and Biochemical Characterization Techniques
A range of biophysical and biochemical techniques has been employed to experimentally characterize the interaction of this compound with STAT3 and validate the computational findings.
In vitro Binding Assays: These assays were critical in confirming the computational predictions regarding this compound's interaction with STAT3 core.ac.uksigmaaldrich.comresearchgate.netnih.govcornell.edu.
Competition Experiments: These experiments provided further evidence for the presence of independent and non-overlapping binding pockets for this compound and other STAT3 inhibitors within the SH2 domain core.ac.uksigmaaldrich.comnih.govcornell.edu.
Isothermal Titration Calorimetry (ITC): ITC experiments demonstrated the remarkably high affinity of this compound for STAT3, confirming a dissociation constant (Kd) of 10 nM. This affinity was shown to be 2-3 orders of magnitude lower (i.e., stronger binding) than that of other STAT3 inhibitors benchchem.comcore.ac.uksigmaaldrich.comresearchgate.netnih.gov. The ITC results consistently supported the in silico model of interaction core.ac.uk.
Inhibitory Concentration (IC50) Determination: The calculated IC50 value for this compound was found to be in the low nanomolar range, approximately 18 nM core.ac.ukprobechem.com. This value was notably 2-3 orders of magnitude lower than the IC50 values estimated for other STAT3 inhibitors, which ranged from 1.4 to 27.2 µM core.ac.uk. A similar ranking of compounds based on their potency was observed in terms of inhibition of STAT3 phosphorylation, cell viability, and clonogenicity, correlating well with their binding affinities core.ac.uksigmaaldrich.comresearchgate.netnih.gov.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This analytical method was employed for the precise quantification of this compound plasma concentrations during clinical trials benchchem.com.
Isothermal Titration Calorimetry (ITC) for Quantitative Binding Affinity Determination
Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat released or absorbed during molecular interactions, thereby quantifying binding affinity, stoichiometry, and thermodynamic parameters. ITC experiments have been instrumental in demonstrating the remarkably high affinity of this compound for the SH2 domain of STAT3. Studies using recombinant GST-tagged STAT3 SH2 domain have shown that this compound binds with an experimental dissociation constant (Kd) of 10 nM nih.govzfin.orgsinobiological.comensembl.orguniprot.orgbioassayexpress.comnih.gov. This binding affinity is notably strong, being 2-3 orders of magnitude lower (indicating higher affinity) than that observed for other known STAT3 inhibitors (STAT3i) under comparable experimental conditions nih.govzfin.orgsinobiological.comensembl.orguniprot.orgnih.gov.
Table 1: Quantitative Binding Affinity of this compound to STAT3 SH2 Domain
| Compound | Target | Binding Affinity (Kd) | Method | Reference |
| This compound | STAT3 SH2 domain | 10 nM | ITC | nih.govensembl.orguniprot.org |
| Other STAT3i | STAT3 SH2 domain | Micromolar range | ITC | nih.gov |
Fluorescence Polarization Assays for Protein-Ligand Interaction Studies
Fluorescence Polarization (FP) assays are widely employed to study protein-ligand interactions by measuring changes in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger molecule. In the context of STAT3 inhibitors, FP assays are valuable for assessing competitive binding to the STAT3 SH2 domain uth.edu. While specific quantitative FP data (e.g., Ki values) for this compound are not extensively detailed in the provided literature snippets, FP assays serve as a complementary method to confirm the direct binding of STAT3 SH2 domain inhibitors uth.edu. The high binding affinity of this compound, primarily quantified by ITC, aligns with the principles of strong protein-ligand interactions typically investigated by FP assays for similar compounds uth.edu.
In Vitro Binding Assays and Competition Experiments
Beyond ITC, a variety of in vitro binding assays and competition experiments have been conducted to further elucidate the interaction of this compound with STAT3. These experiments have validated computational predictions, confirming the high-affinity binding of this compound to the STAT3 SH2 domain nih.govzfin.orgsinobiological.comensembl.orguniprot.orgnih.gov. A crucial finding from these studies is that this compound interacts with a distinct pocket within the SH2 domain of STAT3 nih.govzfin.orgsinobiological.comensembl.orguniprot.orgbioassayexpress.comnih.gov. Notably, competition binding experiments have demonstrated that there is no overlap between the binding site of this compound and those of other known STAT3 inhibitors, indicating a unique mode of interaction nih.govzfin.orgsinobiological.comensembl.orguniprot.orgbioassayexpress.comnih.gov. Site-directed mutagenesis of critical residues within the predicted this compound binding pocket further supported the specificity of this interaction nih.govzfin.orgsinobiological.comensembl.orguniprot.orgnih.gov.
Molecular and Cellular Biology Methodologies
The impact of this compound on cellular processes and signaling pathways has been extensively characterized using standard molecular and cellular biology techniques.
Western Blotting for Protein Phosphorylation Status Assessment
Western blotting is a widely used technique for detecting and quantifying specific proteins in a sample, particularly valuable for assessing protein phosphorylation status. Studies have utilized Western blotting to evaluate the effect of this compound on STAT3 phosphorylation. Results consistently show that this compound effectively inhibits the phosphorylation of STAT3 at both Tyr705 and Ser727 residues nih.govbioassayexpress.comuth.edu. This inhibition occurs at low nanomolar concentrations and within a few hours of incubation nih.gov. For instance, in DU145 and LNCaP prostate cancer cells, this compound reduced both pY705 and pS727 phosphorylation nih.gov. Furthermore, this compound has been observed to be 100 to 1000-fold more potent in these cellular assays compared to other STAT3 inhibitors tested, correlating with its high in vitro binding affinity nih.gov. In some cellular contexts, this compound has also been shown to inhibit the phosphorylation of STAT1 and STAT5 uth.edu.
Gene Expression Profiling and Quantitative Real-Time PCR
Gene expression profiling, often quantified using techniques like quantitative Real-Time PCR (qRT-PCR), measures the levels of messenger RNA (mRNA) transcripts to understand changes in gene activity in response to a compound. As an inhibitor of STAT3, this compound modulates the expression of genes that are transcriptionally regulated by STAT3. Research indicates that this compound leads to the downregulation of various STAT3-mediated gene products, particularly antiapoptotic proteins such as Mcl-1, survivin, and Bcl-2 uth.edu. The suppression of these genes contributes to the observed cellular effects of this compound. While specific quantitative data tables from qRT-PCR experiments for this compound are not detailed in the provided search results, the impact on downstream gene expression is a reported consequence of its STAT3 inhibitory activity uth.edu.
Cell Proliferation and Clonogenicity Assays
Cell proliferation and clonogenicity assays are fundamental in cancer research to evaluate the inhibitory effects of compounds on cell growth and the ability of single cells to form colonies, respectively. This compound has demonstrated strong antiproliferative activity across a wide range of cancer cell lines. In prostate cancer cells, such as LNCaP and DU145, this compound effectively inhibited cell proliferation with IC50 values in the nanomolar range (18 nM and 25 nM, respectively) nih.gov. Its potency in suppressing cell proliferation and colony formation was significantly higher than that of other STAT3 inhibitors, consistent with its superior binding affinity nih.govzfin.orgsinobiological.comensembl.orguniprot.orgbioassayexpress.comnih.gov. Furthermore, this compound has shown significant growth suppressive effects (IC50 < 10 nM) in various hematopoietic malignancies, including multiple myeloma, Burkitt lymphoma, and leukemia harboring specific oncokinases like BCR-ABL, FLT3/ITD, and JAK2 V617F, whose oncogenicities are dependent on STAT3/5. Colony formation assays further confirmed that this compound strongly inhibited colony formation at doses ranging from 10-50 nM nih.gov.
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line (Type) | IC50 (nM) for Cell Proliferation | Reference |
| LNCaP (Prostate Cancer) | 18 | nih.gov |
| DU145 (Prostate Cancer) | 25 | nih.gov |
| Hematopoietic Malignancies | <10 |
Research Implications and Future Directions in Drug Discovery
Research into Overcoming Mechanisms of Drug Resistance (e.g., TKI resistance)
STAT3 activation is a critical mechanism contributing to drug resistance in various cancers, including resistance to tyrosine kinase inhibitors (TKIs) spandidos-publications.comnih.govmdpi.com. Research indicates that OPB-31121 holds promise in circumventing such resistance. It has been shown to overcome TKI resistance in specific mutations, such as FLT3/ITD and BCR-ABL T315I, by directly targeting downstream STAT signaling pathways benchchem.comnih.gov. This ability to inhibit STAT3 phosphorylation, which is often aberrantly activated in TKI-resistant settings, can restore sensitivity to existing therapies cancer.govspandidos-publications.com. For instance, this compound has demonstrated promising efficacy in non-small cell lung cancer (NSCLC) patients who have developed resistance to TKI therapy nih.gov. The inhibition of STAT3 can thus be a viable strategy to re-sensitize cancer cells to chemotherapeutic agents, thereby improving treatment outcomes spandidos-publications.commdpi.com.
Strategies for Combination Research Approaches
The integration of this compound into combination therapy regimens represents a significant area of research. Preclinical studies have highlighted its synergistic activity when combined with conventional cytotoxic chemotherapeutic agents. For example, in gastric cancer cell lines, this compound exhibited synergistic effects with 5-fluorouracil (B62378) and cisplatin (B142131), leading to enhanced growth inhibition and apoptosis nih.govnih.govsnu.ac.kr. This synergy suggests that targeting STAT3 can augment the efficacy of established chemotherapy protocols.
Furthermore, blocking STAT3 with compounds like this compound can lead to synergistic anti-tumor effects when combined with inhibitors of other oncogenic pathways, such as EGFR or other tumorigenic dysregulated transcription factors mdpi.com. Given that STAT3 activation can be a compensatory mechanism for resistance to receptor tyrosine kinase (RTK) inhibitors, combining RTK inhibitors with STAT3 inhibitors offers a promising strategy to overcome therapy resistance mdpi.com. This compound, or similar STAT3 pathway inhibitors, are considered suitable candidates for future combined therapies, particularly with irreversible EGFR TKIs, to enhance therapeutic responses aacrjournals.org.
Development and Design of Next-Generation STAT3 Inhibitors
Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity
Extensive structure-activity relationship (SAR) studies have been instrumental in understanding the molecular interactions of STAT3 inhibitors. Computational docking and molecular dynamics simulations have revealed that this compound interacts with high affinity with the Src Homology 2 (SH2) domain of STAT3 researchgate.netnih.govcore.ac.uknih.gov. A key finding from these studies is that the binding site of this compound within the SH2 domain is distinct and does not overlap with those of other characterized STAT3 inhibitors, such as S3I-201 spandidos-publications.comnih.govcore.ac.ukacs.orgmdpi.comresearchgate.net. This unique binding mode has been confirmed through site-directed mutagenesis of critical residues in the SH2 domain, which specifically abrogated this compound binding without affecting other inhibitors researchgate.netnih.govacs.orgmdpi.com.
Quantitative binding assays, such as isothermal titration calorimetry (ITC), have further demonstrated the remarkably high affinity of this compound for STAT3, with a dissociation constant (Kd) of 10 nM researchgate.netprobechem.comnih.govcore.ac.ukacs.orgresearchgate.netdcchemicals.com. This high affinity translates to significant potency, with this compound showing 100 to 1000-fold greater activity in cellular assays compared to other STAT3 inhibitors core.ac.uk. These detailed SAR insights are crucial for guiding the rational design of more potent and selective next-generation STAT3 inhibitors.
Exploration of Novel Allosteric Sites on STAT3
Beyond the canonical SH2 domain, the exploration of novel allosteric sites on STAT3 represents a promising avenue for developing new inhibitors. This compound itself targets an allosteric site within the SH2 domain, binding to a pocket distinct from the conventional p-Y705 binding site acs.org. This suggests that targeting alternative allosteric pockets can offer unique inhibitory mechanisms.
Computational modeling has identified other potential allosteric sites, such as those influenced by mutated interdomain residues like E435, W546, and K551, which can impact DNA binding acs.org. Structure-based ligand design approaches, focusing on these novel allosteric pockets, are anticipated to expand the chemical diversity of STAT3 inhibitors and contribute to overcoming current challenges in drug development acs.org.
Targeting Different STAT3 Domains (e.g., DNA-binding domain, N-terminal domain)
STAT3 is a multi-domain protein comprising an N-terminal domain (NTD), a coiled-coil domain, a DNA-binding domain (DBD), a linker domain, an SH2 domain, and a C-terminal transactivation domain (TAD) researchgate.netspandidos-publications.commdpi.comacs.orgmdpi.comfrontiersin.org. While this compound primarily targets the SH2 domain researchgate.netspandidos-publications.comnih.govmdpi.commdpi.comnih.govcore.ac.uknih.govacs.orgmdpi.comresearchgate.netfrontiersin.orgmdpi.compreprints.orgd-nb.info, research is also exploring inhibitors that target other critical domains to disrupt STAT3 function.
The DNA-binding domain (DBD) is essential for STAT3's interaction with DNA in its dimeric form, and targeting this domain can disrupt DNA-protein binding, thereby inhibiting gene transcription spandidos-publications.comscientificarchives.comacs.orgscielo.br. Similarly, the N-terminal domain (NTD), which mediates interactions between STAT3, promoter binding, and the assembly of transcriptional machinery, has gained attention as a potential target for inhibitor design spandidos-publications.commdpi.commdpi.com. Developing inhibitors that selectively target these alternative domains or combinations thereof could lead to more effective and specific STAT3-targeting therapies.
Advancements in Methodologies for STAT3 Targeting
Advancements in methodologies for STAT3 targeting are crucial for accelerating the discovery and development of effective inhibitors. The integrated approach combining computational and experimental techniques has proven particularly fruitful in understanding STAT3-inhibitor interactions. This includes the use of computational docking, molecular dynamics simulations, isothermal titration calorimetry, and site-directed mutagenesis to precisely map binding sites and affinities, as demonstrated with this compound nih.govnih.govmdpi.comresearchgate.net.
Furthermore, high-throughput screening methods, such as structure-based virtual screening coupled with direct binding assays, are being employed to identify novel STAT3 inhibitors from vast compound libraries aacrjournals.org. A key future direction involves identifying robust tumor biomarkers that can predict patient sensitivity to STAT3 inhibition, allowing for more personalized and effective therapeutic strategies mdpi.com. These methodological advancements are vital for overcoming the inherent challenges in targeting a pleiotropic transcription factor like STAT3 and translating preclinical successes into clinical benefits.
Q & A
Q. What is the molecular mechanism by which OPB-31121 inhibits STAT3 signaling?
this compound directly targets the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation. Unlike other SH2 inhibitors, this compound uniquely inhibits phosphorylation at both Tyr705 and Ser727 residues, critical for STAT3 activation. Computational studies, including molecular docking and free energy calculations, revealed that this compound binds to a distinct site compared to inhibitors like S3I-201, with key interactions involving residues S636 and V637 . Experimental validation using STAT3 mutants (e.g., S636A/V637A) confirmed reduced binding affinity, supporting its domain-specific mechanism .
Q. How can researchers assess this compound’s efficacy in vitro for hematologic malignancies?
Standard assays include:
- Phosphorylation inhibition : Western blotting to measure STAT3/STAT5 phosphorylation levels after this compound treatment in leukemia cell lines (e.g., STAT-addictive oncokinase-positive cells) .
- Proliferation assays : MTT or XTT to quantify growth inhibition in hematopoietic malignancies, with IC₅₀ values typically <1 μM .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and immunoblotting for anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) .
Q. What preclinical models are suitable for studying this compound’s antitumor effects in solid tumors?
- Gastric cancer : Use xenograft models (e.g., SNU-484 cells) to evaluate tumor volume reduction, apoptosis induction, and synergy with 5-fluorouracil/cisplatin .
- Hepatocellular carcinoma (HCC) : Cell lines (e.g., HepG2) and orthotopic models to assess inhibition of IL-6/JAK/STAT3-driven proliferation .
- Lung cancer : Patient-derived xenografts (PDXs) to correlate STAT3 activation status with treatment response .
Advanced Research Questions
Q. How can contradictory results between preclinical and clinical data for this compound be analyzed?
Preclinical studies in gastric cancer showed 60–80% tumor growth inhibition in xenografts, but phase I trials in advanced solid tumors (NCT00955812) reported only 47% disease stabilization and no objective responses . Key factors to investigate include:
- Pharmacokinetic limitations : Low bioavailability or rapid metabolism, as observed in HCC trials where plasma concentrations failed to reach therapeutic levels .
- Tumor microenvironment : Stromal IL-6 secretion may reactivate STAT3 in vivo, bypassing this compound’s inhibition .
- Biomarker stratification : Retrospective analysis of STAT3 phosphorylation or gp130 expression in trial samples to identify responsive subgroups .
Q. What experimental strategies can improve this compound’s therapeutic index in combinatorial regimens?
- Synergy with chemotherapy : Co-administration with 5-fluorouracil or cisplatin in gastric cancer models enhances apoptosis via downregulation of Bcl-xL and survivin .
- Dual pathway targeting : Combine with JAK2 inhibitors (e.g., ruxolitinib) to block upstream activation signals in IL-6-rich environments .
- Metabolic modulation : Use OPB-111077, a metabolite of this compound with improved tissue retention, to overcome pharmacokinetic challenges .
Q. How can resistance to this compound be modeled and addressed in STAT3-dependent cancers?
- In vitro resistance models : Long-term exposure of leukemia cells to sublethal this compound doses selects for clones with STAT3 mutations (e.g., SH2 domain alterations) or compensatory STAT1 activation .
- Epigenetic modulation : Co-treatment with HDAC inhibitors (e.g., vorinostat) to sensitize resistant cells by disrupting STAT3-DNA interactions .
Q. What computational tools are recommended for studying this compound-STAT3 interactions?
- Molecular dynamics (MD) simulations : GROMACS or AMBER to analyze binding stability and residue-specific energy contributions .
- Free energy perturbation (FEP) : Quantify the impact of mutations (e.g., S636A) on this compound binding affinity .
- Docking software (AutoDock Vina) : Screen derivatives for improved SH2 domain targeting .
Translational and Clinical Research Questions
Q. What lessons can be drawn from this compound’s phase I/II clinical trial failures?
The HCC trial (NCT01406574) highlighted dose-limiting toxicities (e.g., peripheral neuropathy) and insufficient STAT3 target engagement despite preclinical efficacy . Recommendations for future trials include:
- Biomarker-driven enrollment : Prioritize patients with high p-STAT3 or IL-6 levels .
- Alternative dosing regimens : Intermittent schedules to mitigate toxicity while maintaining STAT3 suppression .
Q. How should researchers design assays to evaluate this compound’s off-target effects?
- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to exclude off-target inhibition of JAK2 or EGFR .
- Transcriptomic analysis : RNA-seq of treated cells to identify unintended pathway activation (e.g., NF-κB or MAPK) .
Data and Methodology Tables
| Key Preclinical Findings | References |
|---|---|
| IC₅₀ for STAT3 inhibition: 10–100 nM in leukemia cells | |
| 70% tumor growth inhibition in gastric cancer xenografts | |
| Synergy with cisplatin (combination index: 0.3–0.5) |
| Clinical Trial Outcomes | References |
|---|---|
| Phase I (solid tumors): 47% disease stabilization, no CR/PR | |
| Phase I (HCC): MTD not reached due to neurotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
